3-Methoxy-5-nitropicolinonitrile

Übersicht

Beschreibung

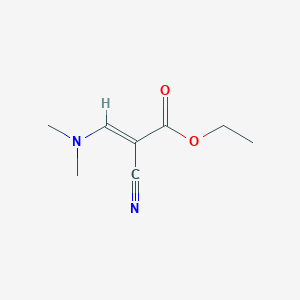

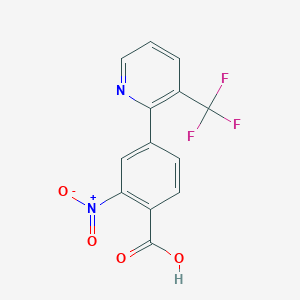

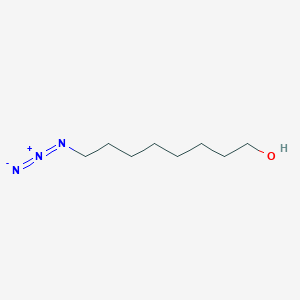

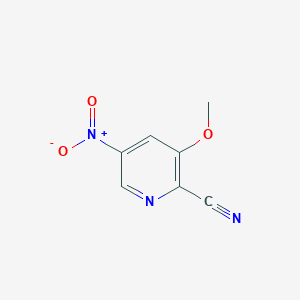

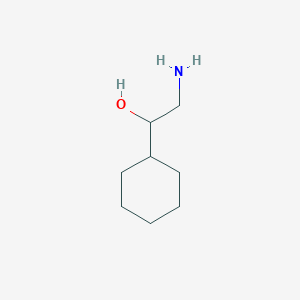

3-Methoxy-5-nitropicolinonitrile is a chemical compound with the molecular formula C7H5N3O3 and a molecular weight of 179.13 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a nitro group at the 5-position, a nitrile group at the 2-position, and a methoxy group at the 3-position .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

3-Methoxy-5-nitropicolinonitrile is involved in various synthetic and chemical transformation processes. It plays a critical role in the synthesis of several compounds:

Synthesis of Gefitinib : 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, a compound related to this compound, is utilized in the synthesis of Gefitinib. This process involves several steps, including transfer hydrogenation and Dimroth rearrangement, achieving an overall yield of about 66% (Jin et al., 2005).

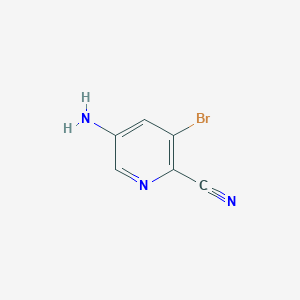

Improved Synthesis of PHD2 Inhibitor : An improved and scalable method of synthesizing N-(5-(4-cyanophenyl)-3-hydroxypicolinoyl)glycine, a PHD2 inhibitor potentially useful for treating anemia, starts from 5-bromo-3-nitropicolinonitrile. This optimized route involves only five chemical steps and a significant yield increase (Lei et al., 2015).

Reissert-Kaufmann-type Reaction : The Reissert-Kaufmann-type reaction of substituted N-methoxy-4-nitropyridinium methylsulfates leads to 2-cyano-4-nitropyridines. This reaction provides a new route for preparing nitropyridinecarboxylic acids from pyridine homologues (Matsumura et al., 1970).

Reactions with Potassium Cyanide : this compound derivatives are formed through reactions of aromatic heterocyclic nitro compounds with potassium cyanide, leading to various complex molecules (Okamoto & Takahashi, 1971).

Ruthenium-Catalyzed Reductions : Nitroarenes with methoxy substituents are reduced to aminoarenes using formic acid in the presence of a ruthenium catalyst. This process includes the hydrogenation of heterocyclic compounds like quinoline and indole (Watanabe et al., 1984).

Crystal and Molecular Structure Studies

The study of crystal and molecular structures of compounds related to this compound reveals detailed insights into their chemical properties:

- Crystal Structure of Quinolone Derivative : The crystal structure of 6-methoxy-8-nitro-5(1H)-quinolone, a compound structurally related to this compound, was determined, providing insights into its bifurcated hydrogen bond and short C-N distance (Sax et al., 1969).

Electrochemical Applications

Electrochemical studies involving derivatives of this compound have led to advancements in understanding material properties:

- Corrosion Inhibition Study : Schiff base compounds with methoxy and nitro substituents demonstrate effective inhibiting properties for mild steel corrosion in hydrochloric acid. This study showcases the potential application of these compounds in corrosion prevention (Khan et al., 2017).

Pharmaceutical and Biological Applications

While the specific compound this compound may not be directly used in pharmaceuticals, related compounds exhibit potential in this field:

- Isoindoline-Based Cathode Material : A novel styrenic nitroxide polymer, synthesized from a precursor monomer related to this compound, was developed as an organic electrode material for batteries. Its high oxidation potential and stability under cycling conditions indicate potential applications in energy storage (Hansen et al., 2018).

Environmental and Agricultural Applications

Research on methoxy-modified compounds related to this compound has applications in environmental science and agriculture:

- Methoxy-Modified Kaolinite for Herbicide Delivery : Methoxy-modified kaolinite, related to this compound, was used as a carrier for loading and controlled release of the herbicide amitrole. This indicates potential applications in agriculture for efficient and controlled delivery of agrochemicals (Tan et al., 2015).

Eigenschaften

IUPAC Name |

3-methoxy-5-nitropyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c1-13-7-2-5(10(11)12)4-9-6(7)3-8/h2,4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBUCHOBUXIMVDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Isopropyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3145376.png)